

# AGI-12026 (Ivosidenib) Clinical Trial Results and Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the clinical trial results and data for **AGI-12026**, commercially known as Ivosidenib (Tibsovo®). Ivosidenib is a first-in-class, oral, targeted inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in the IDH1 gene are a key driver in several cancers, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Ivosidenib works by inhibiting the mutant IDH1 enzyme, thereby reducing 2-HG levels and inducing differentiation of cancer cells. [1][2][3][4]

This document summarizes key quantitative data from pivotal clinical trials in its approved indications, details the experimental protocols of these trials, and compares its performance against relevant therapeutic alternatives.

#### **Mechanism of Action: Targeting Mutant IDH1**

Mutations in the IDH1 enzyme lead to a neomorphic activity that converts  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[3][4] Ivosidenib selectively binds to and inhibits the mutant IDH1 protein, leading to a significant reduction in 2-HG levels.[1][2] This restores normal cellular differentiation processes and inhibits the growth of IDH1-mutant cancer cells.





Click to download full resolution via product page

Ivosidenib's targeted inhibition of mutant IDH1.

## Clinical Trial Data Summary Acute Myeloid Leukemia (AML)

Ivosidenib is approved for the treatment of adult patients with relapsed or refractory (R/R) AML with a susceptible IDH1 mutation, and for newly diagnosed AML with a susceptible IDH1 mutation in patients who are  $\geq$ 75 years old or who have comorbidities that preclude the use of intensive induction chemotherapy.

Table 1: Efficacy of Ivosidenib in Newly Diagnosed IDH1-Mutant AML (AGILE Study, NCT03173248)[5][6]



| Endpoint                                                   | Ivosidenib + Azacitidine<br>(n=73) | Placebo + Azacitidine<br>(n=75) |
|------------------------------------------------------------|------------------------------------|---------------------------------|
| Median Overall Survival (OS)                               | 29.3 months                        | 7.9 months                      |
| Hazard Ratio (HR) for OS (95% CI)                          | 0.42 (0.27–0.65)                   | -                               |
| p-value                                                    | < 0.0001                           | -                               |
| Event-Free Survival (EFS)                                  | Not Reached                        | 2.0 months                      |
| Complete Remission (CR) Rate                               | 47%                                | 15%                             |
| CR + CR with partial<br>hematologic recovery (CRh)<br>Rate | 51%                                | 18%                             |
| Transfusion Independence                                   | 53.8%                              | 17.1%                           |

Table 2: Efficacy of Ivosidenib Monotherapy in Relapsed/Refractory IDH1-Mutant AML (Phase 1 Study)[7]

| Endpoint                    | lvosidenib (n=179) |
|-----------------------------|--------------------|
| Overall Response Rate (ORR) | 41.9%              |
| CR + CRh Rate               | 31.8%              |
| CR Rate                     | 24%                |
| Median Duration of CR+CRh   | 8.2 months         |
| Median Time to CR/CRh       | 2.0 months         |

#### Cholangiocarcinoma

Ivosidenib is approved for the treatment of adult patients with previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.



Table 3: Efficacy of Ivosidenib in Previously Treated IDH1-Mutant Cholangiocarcinoma (ClarIDHy Study, NCT02989857)[8][9][10]

| Endpoint                                  | lvosidenib (n=124) | Placebo (n=61)                           |
|-------------------------------------------|--------------------|------------------------------------------|
| Median Progression-Free<br>Survival (PFS) | 2.7 months         | 1.4 months                               |
| Hazard Ratio (HR) for PFS (95% CI)        | 0.37 (0.25–0.54)   | -                                        |
| p-value                                   | < 0.0001           | -                                        |
| Median Overall Survival (OS)              | 10.8 months        | 9.7 months (70% crossover to Ivosidenib) |
| Hazard Ratio (HR) for OS<br>(95% CI)      | 0.79 (0.56–1.12)   | -                                        |
| p-value                                   | 0.093              | -                                        |

#### Glioma

Ivosidenib has been investigated in patients with IDH1-mutant advanced glioma.

Table 4: Efficacy of Ivosidenib in IDH1-Mutant Advanced Glioma (Phase 1 Study, NCT02073994)[11][12]

| Endpoint                                  | Non-enhancing Glioma<br>(n=35) | Enhancing Glioma (n=31) |
|-------------------------------------------|--------------------------------|-------------------------|
| Objective Response Rate (ORR)             | 2.9% (1 partial response)      | 0%                      |
| Stable Disease                            | 85.7%                          | 45.2%                   |
| Median Progression-Free<br>Survival (PFS) | 13.6 months                    | 1.4 months              |

## **Experimental Protocols**



### AGILE Study (NCT03173248) in Newly Diagnosed AML









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker Oncology Practice Management [oncpracticemanagement.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. onclive.com [onclive.com]



- 4. aacrjournals.org [aacrjournals.org]
- 5. Updated Data from Phase 1 Trial of Oral IDHIFA® (enasidenib) Demonstrate Complete Responses and Duration of Response in Patients with Relapsed or Refractory AML and an IDH2 Mutation Agios Pharmaceuticals, Inc. [investor.agios.com]
- 6. Deep Dive into Targeted Therapies: Understanding IDH1-Mutant AML Treatments [Podcast] PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. youtube.com [youtube.com]
- 9. 2022-09\_Lytgobi\_Approval [taihooncology.com]
- 10. The current standard of care for IDH-mutated AML & combinations being explored |
   VJHemOnc [vjhemonc.com]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. TRUSELTIQ (infigratinib) for the Treatment of Cholangiocarcinoma [clinicaltrialsarena.com]
- To cite this document: BenchChem. [AGI-12026 (Ivosidenib) Clinical Trial Results and Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574180#agi-12026-clinical-trial-results-and-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com